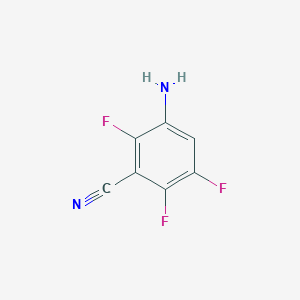

3-Amino-2,5,6-trifluorobenzonitrile

Description

Contextual Significance of Polyfluorinated Benzonitrile (B105546) Architectures in Organic Synthesis

Polyfluorinated benzonitrile architectures represent a pivotal class of synthons in modern organic chemistry. The presence of multiple fluorine atoms on the aromatic ring dramatically alters the molecule's properties. Fluorine, being the most electronegative element, exerts a strong electron-withdrawing effect, which can significantly influence the reactivity of the nitrile group and the aromatic ring itself. This electronic perturbation can facilitate nucleophilic aromatic substitution reactions, a cornerstone of many synthetic strategies.

Furthermore, the incorporation of fluorine can enhance the metabolic stability and membrane permeability of molecules, a critical consideration in the design of pharmaceuticals. acs.org Benzonitriles, in general, are recognized as important intermediates in the synthesis of a wide array of compounds, including pharmaceuticals and agrochemicals. acs.org The nitrile group can be readily converted into other functional groups such as amines, carboxylic acids, and tetrazoles, offering extensive synthetic versatility. The combination of a polyfluorinated scaffold with a reactive nitrile handle thus provides a powerful toolkit for accessing novel chemical space. Research has shown that the substitution pattern of fluorine on the benzonitrile ring can influence crystal packing and melting properties, which is a crucial aspect in materials science. figshare.com

Overview of Research Trajectories for Amino-substituted Polyfluorobenzonitriles

The introduction of an amino group to a polyfluorinated benzonitrile core adds another layer of complexity and opportunity. The amino group, a strong electron-donating group, can modulate the electronic properties of the aromatic ring, often in opposition to the electron-withdrawing fluorine atoms. This electronic tug-of-war can lead to unique reactivity patterns and spectroscopic properties.

Research in this area is increasingly directed towards leveraging these unique properties for specific applications. In medicinal chemistry, the amino group can serve as a key hydrogen bond donor or a site for further derivatization to improve target binding and pharmacokinetic profiles. nih.gov The development of novel synthetic methodologies to access these substituted benzonitriles is an active area of investigation. For instance, palladium-catalyzed reactions are being explored for the synthesis of ortho-arylated benzonitriles, which are valuable pharmaceutical intermediates. mdpi.com

In the realm of materials science, amino-substituted polyfluorobenzonitriles are being investigated for their potential in developing novel organic electronic materials. The combination of electron-donating and -withdrawing groups can lead to molecules with interesting photophysical properties, such as thermally activated delayed fluorescence (TADF), which is crucial for the development of efficient organic light-emitting diodes (OLEDs). acs.org The ability to tune the electronic properties by altering the substitution pattern makes these compounds attractive candidates for creating new functional materials. acs.org

Chemical and Physical Properties of 3-Amino-2,5,6-trifluorobenzonitrile

| Property | Value |

| CAS Number | 159847-79-7 |

| Molecular Formula | C₇H₃F₃N₂ |

| Molecular Weight | 172.11 g/mol |

| Boiling Point | 266.6 ± 35.0 °C at 760 mmHg |

| Density | 1.45 ± 0.1 g/cm³ |

| Flash Point | 115.1 ± 25.9 °C |

| Solubility | Insoluble in water |

Detailed Research Findings

While specific, in-depth research articles focusing solely on this compound are not abundant in publicly available literature, its significance can be inferred from the broader research on related compounds. The synthesis of fluorinated aromatic compounds is an area of intense study, with various methods being developed for their preparation. For instance, the synthesis of 2,4,5-trifluoro-benzonitrile has been achieved through a Sandmeyer-type reaction starting from 2,4,5-trifluoro-aniline. This highlights a potential synthetic route towards related aminofluorobenzonitriles.

The reactivity of the nitrile group in benzonitriles is well-documented. It can participate in cycloaddition reactions to form heterocyclic systems and can be hydrolyzed to the corresponding benzoic acid. The presence of the amino group can direct metallation reactions, allowing for further functionalization of the aromatic ring. The fluorine atoms, in addition to their electronic effects, can also influence the regioselectivity of these reactions.

The true potential of this compound likely lies in its use as a starting material for the synthesis of more complex molecules where the unique interplay of its functional groups can be exploited to achieve desired properties.

Structure

3D Structure

Properties

IUPAC Name |

3-amino-2,5,6-trifluorobenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F3N2/c8-4-1-5(12)7(10)3(2-11)6(4)9/h1H,12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYXZQXUTVGQSLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1F)F)C#N)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Chemistry of 3 Amino 2,5,6 Trifluorobenzonitrile

Novel Synthetic Approaches to 3-Amino-2,5,6-trifluorobenzonitrile

The quest for efficient and novel synthetic pathways to this compound is driven by the need for milder reaction conditions and improved yields.

Unexpected Reaction Pathways in Fluorinated Nitrile Synthesis

The synthesis of fluorinated nitriles can sometimes lead to unexpected but synthetically useful products. While direct documentation of unexpected pathways leading specifically to this compound is not prevalent in the reviewed literature, the broader context of fluorinated compound synthesis suggests that serendipitous discoveries are possible. For instance, reactions intended for one isomer might yield another through unforeseen rearrangements or side reactions. The complex interplay of electronic effects and steric hindrance in highly fluorinated systems can give rise to atypical reactivity.

Derivation from Polyfluorobenzonitrile Precursors

A primary strategy for the synthesis of this compound involves the modification of more readily available polyfluorobenzonitrile starting materials.

Amination Strategies for 2,X,X-Trifluorobenzonitriles

The introduction of an amino group onto a trifluorobenzonitrile scaffold is a key transformation. One common precursor for such syntheses is 2,3,5,6-tetrafluorobenzonitrile (B1580738). nih.govtcichemicals.com The amination of this and other polyfluorinated benzonitriles can be achieved through various methods, including nucleophilic aromatic substitution.

Nucleophilic Aromatic Substitution in Fluorinated Benzonitrile (B105546) Systems

Nucleophilic aromatic substitution (SNAr) is a powerful tool for the synthesis of substituted polyfluoroarenes. researchgate.netnih.govmdpi.com The high electronegativity of fluorine atoms renders the aromatic ring susceptible to attack by nucleophiles. mdpi.com In the context of synthesizing this compound, a likely precursor such as 2,3,5,6-tetrafluorobenzonitrile can be reacted with an ammonia (B1221849) equivalent. The substitution pattern is governed by the electronic and steric environment of the fluorine atoms. The fluorine atoms ortho and para to the electron-withdrawing nitrile group are generally the most activated towards nucleophilic attack. The regioselectivity of the amination is a critical factor in obtaining the desired 3-amino isomer.

The reaction typically proceeds by the attack of a nucleophile on the electron-deficient aromatic ring, followed by the elimination of a fluoride (B91410) ion. mdpi.com The choice of solvent and base can significantly influence the reaction's efficiency and regioselectivity. researchgate.net While SNAr reactions on polyfluoroarenes can sometimes lead to mixtures of regioisomers or multiple substitutions, carefully controlled conditions can favor the formation of a specific product. mdpi.com

Reductive Methodologies for Amination and Dehalogenation

Reductive methods can also be employed in the synthesis of fluorinated amines. researchgate.net While direct reductive amination of a corresponding ketone is a common strategy for amine synthesis, an alternative in the context of fluorinated aromatics is the reduction of a nitro group. If a precursor such as 3-nitro-2,5,6-trifluorobenzonitrile were available, its reduction would yield the desired amine. The reduction of nitro compounds can be achieved using various reagents, including catalytic hydrogenation with metals like palladium or platinum, or by using metals in an acidic medium. ncert.nic.in

Another relevant reductive strategy is dehalogenation. In some synthetic routes, it may be advantageous to introduce an amino group and then selectively remove one or more halogen atoms. However, controlling the regioselectivity of dehalogenation in a polyfluorinated system can be challenging.

Regioselective Transformations of Fluorinated Aromatic Systems

Achieving the desired substitution pattern in polysubstituted aromatic compounds is a central challenge in organic synthesis. The synthesis of this compound requires precise control over the position of the incoming amino group. The directing effects of the existing fluorine atoms and the nitrile group on the benzonitrile ring are paramount in determining the outcome of substitution reactions.

For instance, in nucleophilic aromatic substitution reactions on a tetrafluorobenzonitrile, the positions most activated by the nitrile group are targeted by the nucleophile. The development of synthetic methods that allow for the regioselective synthesis of specific isomers is an active area of research. rsc.orgchemrxiv.org This includes the use of specific catalysts or directing groups that can steer the reaction towards the desired product. The synthesis of other fluorinated aromatic compounds, such as 2,4,5-trifluorobenzonitrile (B1209073) from 2,4,5-trifluoroaniline (B1295084) via a Sandmeyer-type reaction, highlights the importance of regiocontrolled transformations in this area of chemistry. google.com

Chemical Reactivity and Functionalization of 3 Amino 2,5,6 Trifluorobenzonitrile

Reactivity of the Amino Group in the Polyfluorinated Aromatic Context

The amino group (-NH₂) on the polyfluorinated ring is a primary nucleophilic center. Its reactivity is somewhat modulated by the electron-withdrawing effects of the adjacent fluorine atom and the nitrile group. Despite this, it readily participates in reactions typical of aromatic amines, most notably in cyclocondensation reactions to form heterocyclic systems.

A significant application of this reactivity is in the synthesis of pyrazole-fused quinolines. In a key step, the amino group of a trifluoroaminobenzonitrile derivative acts as a nucleophile, reacting with hydrazine (B178648) hydrate. This reaction, in concert with the adjacent nitrile group, leads to the formation of a pyrazole (B372694) ring, ultimately yielding complex heterocyclic structures like pyrazolo[4,3-c]quinolines. nih.govnih.gov This transformation highlights the amino group's crucial role as an integral part of a tandem reaction sequence for building fused ring systems.

Transformations of the Nitrile Functionality

The nitrile group (-C≡N) is a versatile functional group that can undergo a variety of transformations. It can act as an electrophile and is a precursor to several other important functionalities.

Cyclization Reactions: The nitrile group is instrumental in the formation of fused heterocyclic rings. In the synthesis of pyrazolo[4,3-c]quinoline derivatives, the nitrile carbon is attacked by a hydrazine molecule, initiating a cyclization cascade that results in the formation of the pyrazole portion of the final product. nih.govnih.gov

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid. This is a standard transformation for nitriles and leads to the formation of 3-amino-2,5,6-trifluorobenzoic acid, a related building block. uni.lu This conversion changes the electronic and steric properties of the substituent, opening up different synthetic pathways.

| Starting Material | Transformation | Product | Reagents/Conditions | Reference |

| 3-Amino-2,5,6-trifluorobenzonitrile | Cyclocondensation | Pyrazolo[4,3-c]quinoline Core | Hydrazine Hydrate | nih.govnih.gov |

| This compound | Hydrolysis | 3-Amino-2,5,6-trifluorobenzoic acid | Acid or Base | uni.lu |

Selective Functionalization of the Trifluorobenzene Core

The trifluorobenzene core of the molecule is highly electron-deficient due to the strong inductive effect of the three fluorine atoms and the nitrile group. This electronic nature makes the ring susceptible to Nucleophilic Aromatic Substitution (SNAr), where a nucleophile replaces one of the fluorine atoms.

The regioselectivity of this substitution is influenced by the existing substituents. The fluorine atom at the C-4 position (para to the strongly electron-withdrawing nitrile group) is particularly activated towards substitution. Research on the synthesis of pyrazolo[4,3-c]quinolines demonstrates this principle, where an aniline (B41778) derivative displaces a fluorine atom on a closely related aminotrifluorobenzonitrile isomer to form a crucial diarylamine intermediate. nih.govnih.gov This SNAr reaction is a key step that enables the connection of different aromatic fragments before the final cyclization. The amino group also influences the substitution pattern, directing nucleophiles to specific positions on the ring.

| Reaction Type | Position of Substitution | Activating Group | Example Nucleophile | Reference |

| Nucleophilic Aromatic Substitution (SNAr) | C4-Fluorine | -CN group (para) | Substituted Anilines | nih.govnih.gov |

Catalyst-mediated Reactions for Modified Benzonitrile (B105546) Derivatives

Modern organic synthesis heavily relies on catalyst-mediated reactions to form carbon-nitrogen and carbon-carbon bonds efficiently and selectively. For substrates like this compound, palladium-catalyzed cross-coupling reactions are particularly relevant.

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds between aryl halides (or triflates) and amines. wikipedia.orglibretexts.orgorganic-chemistry.org While direct SNAr can be effective on highly activated rings like this one, the Buchwald-Hartwig reaction offers a complementary and often milder method for achieving similar transformations, especially for creating the diarylamine intermediates required for syntheses like that of the pyrazolo[4,3-c]quinolines. nih.govnih.gov The use of specific palladium catalysts and ligands allows for the coupling of a wide range of amines with the fluorinated aromatic core, providing a versatile route to complex aniline derivatives that would be otherwise difficult to access.

| Catalytic Reaction | Bond Formed | Coupling Partners | Catalyst System | Reference |

| Buchwald-Hartwig Amination | Aryl C-N | Aryl Halide/Triflate + Amine | Palladium / Phosphine Ligand | wikipedia.orglibretexts.orgorganic-chemistry.orgnih.gov |

Applications in Advanced Chemical Synthesis and Materials Science Research

3-Amino-2,5,6-trifluorobenzonitrile as a Versatile Synthetic Building Block

This compound serves as a crucial intermediate in the creation of more complex molecules, particularly in the realm of heterocyclic chemistry. The presence of multiple reactive sites—the amino group, the nitrile group, and the fluorine-substituted aromatic ring—allows for a variety of chemical transformations. This versatility makes it a valuable component for chemists aiming to synthesize compounds with specific functionalities and tailored properties. a2bchem.comrdd.edu.iq

The fluorinated nature of the benzonitrile (B105546) core is particularly significant. The incorporation of fluorine atoms into organic molecules can profoundly influence their physical, chemical, and biological properties. beilstein-journals.org This includes modulating hydrophobicity, improving metabolic stability in pharmaceutical compounds, and altering the electronic characteristics of materials. beilstein-journals.orgnih.gov

The amino and nitrile groups are key to its function as a building block. For instance, the ortho-positioning of an amino group relative to a nitrile group in similar benzonitrile structures is ideal for constructing fused heterocyclic systems like quinazolines and aminoquinolines through cyclization reactions. ossila.com While not a direct analogue, the principle of using aminobenzonitriles as precursors for bicyclic heterocycles is a well-established strategy in medicinal chemistry research. ossila.com

A notable application of related polyfluorinated benzonitriles is in the synthesis of fluorinated 3-aminobenzofurans. nih.govresearchgate.net In these syntheses, a related starting material, 4-substituted perfluorobenzonitrile, undergoes a tandem Nucleophilic Aromatic Substitution (SNAr)-cyclocondensation reaction with α-hydroxycarbonyl compounds. nih.govresearchgate.net This demonstrates the reactivity of the fluorinated ring and the utility of the nitrile group in constructing complex heterocyclic scaffolds, a principle that extends to the potential reactions of this compound. nih.govresearchgate.net

Development of Conjugated Systems and Supramolecular Architectures

The structural attributes of this compound make it a candidate for the development of sophisticated molecular structures such as conjugated systems and supramolecular assemblies. The aromatic core provides a rigid scaffold, while the amino and nitrile functional groups offer points for extension and intermolecular interaction.

Monomer Synthesis for Covalent Organic Frameworks (COFs)

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with highly ordered structures, constructed from organic building blocks. nih.gov The selection of monomers is critical to the final properties of the COF. This compound is identified as a potential organic monomer for the synthesis of COFs. bldpharm.combldpharm.com

The synthesis of COFs typically involves reactions between monomers with complementary functional groups. For instance, an amine-functionalized monomer like this compound can be reacted with an aldehyde-containing monomer, such as 1,3,5-triformylphloroglucinol (Tp), under solvothermal conditions to form a stable, crystalline framework. nih.govnih.gov The amino groups of the benzonitrile derivative would react with the aldehyde groups of the co-monomer to form imine linkages, a common and robust connection in COF chemistry.

The trifluorinated phenyl ring of the monomer can impart specific properties to the resulting COF, such as enhanced chemical stability and modified electronic properties, which could be beneficial for applications in gas storage, separation, and catalysis.

Emerging Applications in Optoelectronic Materials

The unique electronic properties derived from the combination of electron-withdrawing fluorine and nitrile groups with an electron-donating amino group position this compound and its derivatives as interesting candidates for research in optoelectronic materials.

Considerations for Host Materials in Organic Light-Emitting Diodes (OLEDs)

In the field of Organic Light-Emitting Diodes (OLEDs), host materials play a critical role in the emissive layer, where they constitute the matrix for phosphorescent or fluorescent dopant molecules. The host material facilitates charge transport and transfers energy to the dopant, leading to light emission. google.comgoogle.com

Fluorinated derivatives are of significant interest for OLED applications. The introduction of fluorine atoms can increase the triplet energy of the host material, which is crucial for efficiently confining the triplet excitons of blue phosphorescent emitters, thereby improving device efficiency and lifetime. google.commdpi.com Derivatives of dibenzofuran (B1670420) and benzophenone (B1666685) containing fluorine are explored for these purposes. google.commdpi.com

While direct application of this compound as a host material is not extensively documented, its structural motifs are relevant. The benzonitrile unit, combined with amine functionalities, is found in various compounds designed for OLEDs. For example, fluorinated benzophenone derivatives are synthesized via nucleophilic substitution reactions with amines to create host materials. mdpi.com The combination of a rigid aromatic core, charge-transporting moieties (like amines), and electron-withdrawing groups (fluorine, nitrile) in a single molecule are desirable features for developing advanced host materials. mdpi.comnih.gov The properties of this compound make it a plausible building block for synthesizing more complex, multifunctional molecules tailored for use in OLEDs. bldpharm.com

Scaffold Design for the Synthesis of Bioactive Compounds

The incorporation of fluorine into drug candidates is a widely used strategy to enhance critical pharmaceutical properties. Fluorine can improve metabolic stability by blocking sites susceptible to enzymatic oxidation, increase binding affinity to target proteins through favorable electrostatic interactions, and enhance membrane permeability and bioavailability by modulating lipophilicity. nih.govsigmaaldrich.com The this compound scaffold provides these benefits in a pre-packaged, versatile building block.

Its utility is demonstrated in the construction of complex heterocyclic systems. For instance, polyfluorinated benzonitriles are used in tandem SNAr-cyclocondensation reactions to rapidly construct novel heterocyclic cores. nih.gov This approach allows for the synthesis of diverse libraries of compounds, such as fluorinated benzofurans, which are recognized as important structures in medicinal chemistry with applications as antibacterial, antimicrobial, and antimalarial agents. nih.gov The this compound structure is thus a foundational element for creating a wide array of bioactive compounds through further chemical modification and cyclization reactions. rsc.orgnih.govnih.gov

Synthetic Intermediates for Advanced Pharmaceutical Research

The true power of this compound lies in its role as a key intermediate in the synthesis of highly specific and potent therapeutic agents. Its functional groups offer multiple pathways for derivatization, allowing it to be integrated into complex molecular architectures targeting a range of diseases.

The RAS-RAF-MEK-MAPK signaling pathway is a critical regulator of cell proliferation, and its dysregulation is a hallmark of many cancers. While early inhibitors targeting the BRAFV600E mutation were effective in melanoma, they often led to paradoxical pathway activation in cells with wild-type BRAF, limiting their use. This spurred the development of pan-RAF inhibitors that can suppress all RAF isoforms (ARAF, BRAF, CRAF) as well as their dimeric forms.

The pan-RAF inhibitor LY3009120 was developed to overcome these limitations. The synthesis of this complex molecule utilizes a fluorinated phenylurea scaffold derived from a fluorinated aniline (B41778) precursor, highlighting the critical role of building blocks like this compound in accessing such advanced therapeutic agents. LY3009120 demonstrates potent inhibition across multiple RAF isoforms and shows significant anti-tumor activity in preclinical models with both BRAF and KRAS mutations. mdpi.com The fluorine substitution on the phenyl ring is crucial for achieving the desired potency and pharmacokinetic profile of the final drug compound.

| Kinase Target | LY3009120 IC₅₀ (nM) |

| BRAFV600E | 5.8 |

| BRAFWT | 9.1 |

| CRAFWT | 15 |

Table 1: Inhibitory activity (IC₅₀) of the pan-RAF inhibitor LY3009120, which is built upon a fluorinated scaffold, against various RAF kinase isoforms. researchgate.net

The rise of antibiotic-resistant bacteria is a global health crisis, necessitating the development of new antibacterial agents with novel mechanisms of action. Fluorination is a key strategy in this effort, as the introduction of fluorine can enhance a drug's potency, spectrum of activity, and ability to evade bacterial resistance mechanisms. mdpi.com For example, the well-known fluoroquinolone class of antibiotics owes its enhanced DNA gyrase inhibition and improved cell penetration to a strategically placed fluorine atom. mdpi.com

Platensimycin (B21506) is a natural product antibiotic that acts by inhibiting bacterial fatty acid synthesis. Its unique structure and mechanism make it an attractive target for synthetic modification to create novel analogues. While direct synthesis of platensimycin derivatives from this compound is not prominently documented in the literature, the use of fluorinated aromatic building blocks is a recognized strategy for generating new antibiotic candidates. nih.govnih.gov The functional groups of this compound make it a plausible starting material for creating analogues of the 3-aminobenzoic acid portion of platensimycin, potentially leading to new compounds with improved properties.

Quinone and hydroquinone (B1673460) structures are present in numerous biologically active compounds and are known for their anticancer and antimicrobial properties. mdpi.com These scaffolds can participate in redox cycling, generating reactive oxygen species, and can intercalate into DNA or inhibit key enzymes like topoisomerases.

Synthetic routes to functionalized quinones often involve the oxidation of substituted aromatic precursors. An aminobenzonitrile scaffold, such as this compound, represents a potential starting point for the synthesis of novel fluorinated quinone derivatives. The amino group can direct oxidation or be used as a handle for annulation strategies to build the quinone ring system. The presence of fluorine atoms on the resulting quinone scaffold could significantly modulate its electronic properties and biological activity, potentially leading to the discovery of new therapeutic agents.

Tacrine (B349632) was the first drug approved for the treatment of Alzheimer's disease, acting as an acetylcholinesterase (AChE) inhibitor. nih.govplymouth.ac.uk Although its use was limited by hepatotoxicity, its core structure remains a valuable scaffold for designing new, safer, and more effective agents for neurodegenerative diseases. The classical synthesis of tacrine and its analogues is the Friedländer reaction, which involves the condensation of a 2-aminobenzonitrile (B23959) with a cyclic ketone like cyclohexanone. mdpi.comrsc.org

Using substituted 2-aminobenzonitriles allows for the creation of a wide variety of tacrine derivatives with modified properties. rsc.orgresearchgate.net The use of this compound in this synthesis would yield novel trifluorinated tacrine analogues. The high lipophilicity and metabolic stability conferred by the fluorine atoms could enhance the ability of these analogues to cross the blood-brain barrier, a critical challenge in developing drugs for neurological disorders. researchgate.netnih.gov Furthermore, fluorine substitution can alter the binding affinity and selectivity for AChE or other relevant neurological targets. nih.govusd.edu

Application in Photolabeling Probes for Biochemical Investigations

Photoaffinity labeling (PAL) is a powerful technique used to identify and study interactions between small molecules and their biological targets, such as proteins. enamine.net This method employs a photoaffinity probe, which is a molecule containing a photo-activatable group (e.g., an aryl azide (B81097) or a diazirine) that can form a covalent bond with a target protein upon exposure to UV light. enamine.netacs.org

Fluorinated aryl groups are often incorporated into these probes. The this compound scaffold is an excellent candidate for the synthesis of such probes. The amino group can be chemically converted into a photo-activatable aryl azide or diazirine. researchgate.net The trifluorinated ring provides a unique spectroscopic signature for detection and can enhance the probe's binding affinity and stability, while the nitrile group can be used as a handle to attach reporter tags like biotin (B1667282) or fluorescent dyes. These features make derivatives of this compound highly promising tools for chemical biology and drug discovery research. mdpi.com

Advanced Spectroscopic and Mechanistic Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone technique for the definitive structural confirmation of 3-Amino-2,5,6-trifluorobenzonitrile in solution. By probing the magnetic properties of its atomic nuclei, NMR provides unparalleled insight into the molecule's atomic connectivity and three-dimensional arrangement. The analysis typically involves ¹H, ¹³C, and ¹⁹F NMR experiments.

¹H NMR: The proton NMR spectrum of this compound is expected to feature distinct signals for the amino (-NH₂) protons and the lone aromatic proton. The amino protons typically present as a broad singlet, with a chemical shift that is sensitive to solvent, concentration, and temperature. The single aromatic proton at the C-4 position is anticipated to appear as a multiplet, a result of coupling to the adjacent fluorine atoms.

¹³C NMR: The ¹³C NMR spectrum provides a complete picture of the carbon framework of the molecule. Each of the seven carbon atoms gives a unique signal, with its chemical shift determined by the local electronic environment. The carbon of the nitrile group (-C≡N) is characteristically found in the 115-125 ppm region. A key feature is the presence of large coupling constants between carbon atoms and the fluorine atoms directly bonded to them (C-F coupling), which is instrumental in assigning the signals of the fluorinated carbons.

¹⁹F NMR: With three fluorine atoms, ¹⁹F NMR is an exceptionally powerful tool for confirming the substitution pattern. The spectrum should display three unique signals corresponding to the chemically non-equivalent fluorine atoms at positions 2, 5, and 6. The coupling patterns arising from interactions between different fluorine nuclei (F-F coupling) and between the fluorine nuclei and the aromatic proton (H-F coupling) provide definitive structural proof. Research on analogous fluorinated aromatic molecules has established predictable coupling patterns based on the number of bonds separating the interacting nuclei. nih.gov

Expected NMR Data for this compound

Note: The following data are estimated based on typical values for similar fluorinated and aminated benzonitrile (B105546) structures. Actual experimental values may vary.

| Nucleus | Position | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constants (Hz) |

| ¹H | -NH₂ | 4.5 - 6.0 | br s | N/A |

| ¹H | H-4 | 6.8 - 7.5 | t or dt | JH-F ≈ 8-10 |

| ¹³C | C-1 (-CN) | 115 - 120 | t | JC-F ≈ 3-5 |

| ¹³C | C-2 (-C-F) | 140 - 150 | d | ¹JC-F ≈ 240-260 |

| ¹³C | C-3 (-C-NH₂) | 130 - 140 | m | - |

| ¹³C | C-4 | 110 - 120 | d | JC-F ≈ 20-25 |

| ¹³C | C-5 (-C-F) | 145 - 155 | d | ¹JC-F ≈ 245-265 |

| ¹³C | C-6 (-C-F) | 135 - 145 | d | ¹JC-F ≈ 235-255 |

| ¹⁹F | F-2 | -130 to -140 | m | - |

| ¹⁹F | F-5 | -145 to -155 | m | - |

| ¹⁹F | F-6 | -155 to -165 | m | - |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is employed to identify the functional groups within this compound by measuring their characteristic vibrational frequencies.

IR Spectroscopy: The IR spectrum reveals key functional groups through their absorption of infrared radiation:

N-H Stretching: The amino group (-NH₂) typically produces two distinct bands between 3300-3500 cm⁻¹, which correspond to its symmetric and asymmetric stretching modes.

C≡N Stretching: A sharp and intense absorption band is expected in the 2220-2260 cm⁻¹ range, which is characteristic of the nitrile group.

C-F Stretching: The carbon-fluorine bonds give rise to strong absorption bands in the 1100-1400 cm⁻¹ region.

Aromatic C=C Stretching: The presence of the benzene (B151609) ring is confirmed by bands in the 1450-1600 cm⁻¹ region.

N-H Bending: A band corresponding to the bending vibration of the amino group is typically observed around 1600-1650 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy offers complementary data. The nitrile (C≡N) and aromatic ring vibrations, being highly polarizable, often yield strong and sharp signals in the Raman spectrum, which are highly useful for identification. Comprehensive vibrational analysis of related molecules, such as 2,3,4-trifluorobenzonitrile (B125879) and 3-aminobenzonitrile, has been successfully achieved by combining IR and Raman data with theoretical computations. researchgate.netnih.gov

Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity (IR) |

| Amino (-NH₂) | Asymmetric Stretch | ~3450 | Medium |

| Amino (-NH₂) | Symmetric Stretch | ~3350 | Medium |

| Nitrile (-C≡N) | Stretch | 2220 - 2240 | Strong, Sharp |

| Amino (-NH₂) | Scissoring (Bend) | 1620 - 1650 | Medium-Strong |

| Aromatic Ring | C=C Stretch | 1500 - 1600 | Medium-Variable |

| Aromatic Ring | C=C Stretch | 1450 - 1550 | Medium-Variable |

| Carbon-Fluorine | C-F Stretch | 1100 - 1400 | Strong |

Mass Spectrometry for Molecular Identification and Fragmentation Studies

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of the molecular weight of this compound and elucidation of its structure through fragmentation analysis. The compound has a molecular formula of C₇H₃F₃N₂. fluorochem.co.uk

A high-resolution mass spectrum would confirm the compound's exact molecular weight (172.0248 g/mol ) via the molecular ion (M⁺) peak. In soft ionization techniques like electrospray ionization (ESI), adducts such as [M+H]⁺ and [M+Na]⁺ are expected, similar to the behavior predicted for the related compound 3-amino-2,5,6-trifluorobenzoic acid. uni.lu Under the higher energy conditions of electron ionization (EI), the molecule fragments in predictable ways, such as the loss of HCN, a common fragmentation pathway for benzonitriles, or the loss of a fluorine atom (F) or hydrogen fluoride (B91410) (HF).

Expected Mass Spectrometry Data for this compound

| Ion | Formula | Expected m/z (Monoisotopic) | Ionization Method |

| [M]⁺ | [C₇H₃F₃N₂]⁺ | 172.02 | EI |

| [M+H]⁺ | [C₇H₄F₃N₂]⁺ | 173.03 | ESI/CI |

| [M+Na]⁺ | [C₇H₃F₃N₂Na]⁺ | 195.01 | ESI |

| [M-HCN]⁺ | [C₆H₃F₃N]⁺ | 146.02 | EI |

| [M-F]⁺ | [C₇H₃F₂N₂]⁺ | 153.03 | EI |

X-ray Crystallography for Solid-State Structural Characterization

X-ray crystallography provides an unambiguous determination of a molecule's three-dimensional structure in the solid state. By obtaining a suitable single crystal of this compound, this technique can yield precise data on bond lengths, bond angles, and the intermolecular forces, such as hydrogen bonding, that govern the crystal packing. This analysis would confirm the planarity of the benzene ring and the spatial orientation of the amino and nitrile substituents. While a crystal structure for this specific compound is not publicly documented, this method has been successfully applied to analogous molecules like 2-amino-4-chlorobenzonitrile (B1265954) to determine their solid-state conformation and interactions.

Chromatographic Techniques for Separation and Purification

Chromatographic methods are indispensable for the isolation of this compound from reaction mixtures and for the verification of its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for both the analysis and purification of this compound. A reversed-phase HPLC method, likely employing a C18 column with a mobile phase of acetonitrile (B52724) and water, would be effective. The retention time under defined conditions serves as a key purity indicator. The availability of HPLC and LC-MS data from chemical suppliers confirms the suitability of these methods for the compound. bldpharm.com

Gas Chromatography (GC): Given its likely volatility, gas chromatography represents another viable method for assessing purity. Using a capillary column with a suitable stationary phase, the compound can be separated from impurities based on differences in boiling point and chemical interactions. The coupling of GC with mass spectrometry (GC-MS) provides a powerful tool for both separation and definitive identification. The successful analysis of related fluorinated aromatic compounds by GC supports its applicability here.

Typical Chromatographic Conditions for Analysis

| Technique | Column Type | Mobile Phase / Carrier Gas | Detection | Purpose |

| HPLC | Reversed-Phase (e.g., C18) | Acetonitrile/Water Gradient | UV (e.g., 254 nm) | Purity Analysis, Purification |

| GC | Capillary (e.g., DB-5) | Helium or Nitrogen | FID or MS | Purity Analysis, Impurity ID |

Theoretical and Computational Chemistry of 3 Amino 2,5,6 Trifluorobenzonitrile

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in elucidating the electronic structure and reactivity of molecules like 3-Amino-2,5,6-trifluorobenzonitrile. These methods provide a detailed picture of electron distribution, orbital energies, and other quantum mechanical properties that govern the molecule's chemical behavior.

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of many-body systems. It is a workhorse of modern computational chemistry due to its favorable balance of accuracy and computational cost. A DFT investigation of this compound would typically involve geometry optimization to find the most stable molecular structure, followed by the calculation of various electronic descriptors.

Key parameters obtained from DFT calculations include:

HOMO-LUMO Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a crucial indicator of chemical reactivity and stability. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron to a higher energy state.

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution on the molecule's surface, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) regions. For this compound, the nitrogen of the nitrile group and the fluorine atoms would be expected to be electron-rich sites, while the amino group's hydrogens and parts of the aromatic ring would be electron-poor.

Global Reactivity Descriptors: Parameters such as chemical hardness, softness, and electronegativity can be calculated from the HOMO and LUMO energies. These descriptors provide a quantitative measure of the molecule's stability and reactivity. For instance, compounds with greater chemical hardness are generally more resistant to chemical reactions mdpi.com.

Table 1: Illustrative DFT-Calculated Properties for this compound (Note: The following data is illustrative, representing typical outputs of a DFT calculation, as specific published data for this compound is scarce.)

| Property | Illustrative Value | Significance |

| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | -1.2 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical stability and reactivity. |

| Dipole Moment | 3.2 D | Measure of the overall polarity of the molecule. |

| Chemical Hardness | 2.65 eV | Resistance to change in electron configuration. |

| Chemical Softness | 0.38 eV⁻¹ | Reciprocal of hardness; indicates higher reactivity. |

Ab Initio Methods (e.g., Hartree-Fock, MP2)

Ab initio methods are quantum chemistry calculations that are based on first principles, without the use of experimental data. Methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) provide a different theoretical lens to study molecular systems.

Hartree-Fock (HF): This method approximates the many-electron wavefunction as a single Slater determinant. While computationally less intensive than more advanced methods, it does not account for electron correlation, which can be important for accurately predicting certain properties.

Møller-Plesset Perturbation Theory (MP2): MP2 is a post-Hartree-Fock method that includes electron correlation effects, offering improved accuracy over HF for properties like bond energies and weak interactions.

A comparative study using both DFT and ab initio methods for this compound would provide a comprehensive understanding of its electronic structure, allowing for validation of the results across different theoretical levels.

Molecular Modeling and Docking Studies for Structure-Activity Relationship (SAR) Prediction

Molecular modeling and docking are essential tools for predicting how a molecule like this compound might interact with a biological target, such as a protein or enzyme. This is a cornerstone of structure-based drug design and helps in understanding the Structure-Activity Relationship (SAR).

The process typically involves:

Target Identification: A biologically relevant protein target is chosen.

Binding Site Analysis: The three-dimensional structure of the target's binding site is analyzed.

Molecular Docking: A computational algorithm places the ligand (this compound) into the binding site in various orientations and conformations.

Scoring: A scoring function estimates the binding affinity for each pose, predicting the most favorable interaction. nih.gov

For this compound, docking studies could reveal key interactions, such as hydrogen bonds from the amino group or electrostatic interactions involving the fluorine atoms and the nitrile group, with amino acid residues in a target's active site. Such studies are crucial for optimizing lead compounds in drug discovery. nih.gov For example, similar studies on other fluorinated compounds have elucidated how halogen substituents can significantly affect binding affinity and selectivity. nih.gov

Prediction of Reaction Pathways and Mechanistic Insights

Computational chemistry can be used to model chemical reactions, predict their pathways, and provide detailed mechanistic insights. By calculating the energies of reactants, transition states, and products, a potential energy surface for a reaction can be mapped out.

For this compound, theoretical calculations could be used to investigate:

Nucleophilic Aromatic Substitution: The reactivity of the fluorinated benzene (B151609) ring towards nucleophiles could be assessed by calculating the activation barriers for substitution at different positions.

Reactions of the Amino and Nitrile Groups: The reactivity of the functional groups can be modeled to predict their behavior in various chemical transformations.

Thermodynamic and Kinetic Analysis: By calculating the Gibbs free energy changes and activation energies, the feasibility and rate of potential reactions can be predicted.

These predictions can guide synthetic chemists in designing efficient reaction conditions and avoiding unwanted side products.

Future Perspectives and Emerging Research Avenues for 3 Amino 2,5,6 Trifluorobenzonitrile

Development of Sustainable Synthetic Methodologies

The future synthesis of 3-Amino-2,5,6-trifluorobenzonitrile will likely prioritize environmentally friendly and efficient methods. A key area of development is the application of biocatalysis. Enzymes such as transaminases and oxidoreductases offer a greener alternative to traditional chemical synthesis, which often relies on harsh reagents and generates significant waste. mdpi.com

One emerging strategy involves the use of multi-enzymatic cascade systems. mdpi.com For instance, a cascade reaction could be designed where a transaminase introduces the amino group onto a ketone precursor, coupled with a dehydrogenase for cofactor regeneration. mdpi.com Another innovative approach is the use of pyruvate (B1213749) decarboxylase to remove the pyruvate by-product, shifting the reaction equilibrium to favor the formation of the desired amine product. mdpi.com These enzymatic methods not only reduce the environmental impact but also offer high selectivity, which is crucial for producing enantiomerically pure compounds for applications in pharmaceuticals and materials science.

Future research will focus on:

Enzyme Discovery and Engineering: Identifying or engineering enzymes that can efficiently act on fluorinated substrates like the precursors to AFTB.

Process Optimization: Fine-tuning reaction conditions such as temperature, pH, and solvent systems to maximize yield and stereoselectivity.

Immobilization and Reuse: Developing methods to immobilize these biocatalysts, allowing for their easy separation and reuse, thereby improving the economic feasibility of the synthesis.

Exploration of Novel Reactivity and Catalytic Transformations

The trifluorinated benzene (B151609) ring in this compound presents a unique platform for exploring novel chemical reactions. The electron-withdrawing nature of the fluorine atoms and the nitrile group significantly influences the reactivity of the aromatic ring, making it susceptible to certain transformations.

Future research in this area could include:

Organocatalysis: The use of primary α-amino amides and other bifunctional organocatalysts could enable a range of asymmetric transformations. mdpi.com These catalysts can activate the substrate through both covalent and non-covalent interactions, facilitating reactions such as aldol (B89426) additions, Michael reactions, and Strecker synthesis with high stereocontrol. mdpi.com

Transition Metal Catalysis: The compound can serve as a ligand or substrate in transition metal-catalyzed cross-coupling reactions. Exploring its coordination chemistry could lead to new catalysts for reactions like C-H activation, amination, and cyanation. The fluorine substituents can modulate the electronic properties of the metal center, potentially leading to catalysts with unique reactivity and selectivity.

Expansion into Underexplored Application Domains in Chemical Sciences

While fluorinated benzonitriles are recognized as important intermediates, the specific application profile of this compound is not yet fully explored. Its structural features suggest potential in several advanced scientific fields.

Potential Application Domains:

| Domain | Potential Role of this compound |

| Medicinal Chemistry | A core scaffold for developing enzyme inhibitors (e.g., kinases, proteases), agents for targeted protein degradation (PROTACs), or modulators of G-protein coupled receptors (GPCRs). The fluorine atoms can enhance metabolic stability and binding affinity. fluorochem.co.uk |

| Materials Science | A building block for synthesizing advanced materials such as Organic Light-Emitting Diodes (OLEDs), Covalent Organic Frameworks (COFs), and specialized polymers. The amino and nitrile groups provide sites for polymerization and the fluorine atoms can tune the electronic and photophysical properties of the final material. fluorochem.co.ukresearchgate.net |

| Agrochemicals | A precursor for creating new herbicides, fungicides, or insecticides. The trifluorophenyl moiety is a common feature in many active agrochemical compounds. |

| Fluorescent Probes | The aminobenzonitrile scaffold can be modified to create novel fluorescent dyes for biological imaging and sensing applications. The fluorine atoms can enhance photostability and quantum yield. fluorochem.co.uk |

Advanced Integrated Computational and Experimental Studies for Deeper Understanding

To unlock the full potential of this compound, a synergistic approach combining computational modeling and experimental validation is essential. Advanced computational methods can provide deep insights into the molecule's fundamental properties, guiding experimental design and accelerating discovery.

Key areas for integrated studies include:

Density Functional Theory (DFT) Calculations: DFT can be used to predict the molecular geometry, vibrational frequencies (IR and Raman spectra), and electronic properties of the molecule. researchgate.net These theoretical predictions can be correlated with experimental data to confirm the structure and understand the impact of the substituents on the molecule's properties. researchgate.net

Reaction Mechanism Modeling: Computational studies can elucidate the transition states and reaction pathways of synthetic transformations involving this compound. This knowledge is crucial for optimizing reaction conditions and designing more efficient catalysts. mdpi.com

Molecular Docking and Dynamics: In the context of medicinal chemistry, computational docking can predict how this compound-derived compounds bind to biological targets like enzymes and receptors. nih.gov This allows for the rational design of more potent and selective drug candidates before committing to extensive synthetic work.

Role in Interdisciplinary Research Initiatives

The diverse potential of this compound makes it an ideal candidate for large-scale, interdisciplinary research projects. Such initiatives, combining the expertise of synthetic chemists, materials scientists, computational chemists, and biologists, are critical for translating the fundamental properties of this molecule into practical applications.

For example, a project focused on developing a new therapeutic agent would involve:

Synthetic Chemists: To devise efficient and scalable synthetic routes.

Computational Chemists: To model drug-receptor interactions and predict ADME (absorption, distribution, metabolism, and excretion) properties.

Biologists and Pharmacologists: To perform in vitro and in vivo testing to evaluate efficacy and safety. nih.gov

Similarly, developing new materials from this compound would require collaboration between polymer chemists, physicists, and engineers to synthesize, characterize, and fabricate novel devices. The unique combination of functional groups and fluorine atoms in this compound provides a rich foundation for future innovation across the chemical sciences and beyond.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Amino-2,5,6-trifluorobenzonitrile, and what critical parameters influence yield?

- Methodology : A plausible route involves sequential fluorination and cyanation of an aromatic precursor. For example, nitration of a fluorinated benzene derivative followed by catalytic reduction to introduce the amino group, with careful control of reaction temperature and stoichiometry to avoid over-fluorination. Purification via recrystallization or column chromatography is critical, as residual solvents or side products (e.g., dehalogenated byproducts) can reduce yield .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodology : Use a combination of:

- NMR Spectroscopy : NMR to confirm fluorine substitution patterns (expected shifts: -110 to -150 ppm for aromatic fluorines) and NMR for amino proton detection.

- Mass Spectrometry (MS) : High-resolution MS to verify molecular ion peaks (expected m/z: ~195.1 for [M+H]).

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>97% as per industry standards) .

Q. What storage conditions are optimal for maintaining the stability of this compound?

- Methodology : Store under inert gas (argon or nitrogen) at 2–8°C to prevent hydrolysis of the nitrile group or oxidation of the amino group. Use amber glass vials to minimize photodegradation .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported spectroscopic data (e.g., NMR or IR) for fluorinated benzonitriles?

- Methodology :

- Cross-validate data : Compare NMR and IR spectra with structurally similar compounds (e.g., 2,4,6-trifluorobenzonitrile ).

- Control experimental conditions : Ensure consistent solvent, temperature, and concentration during spectral acquisition.

- Theoretical modeling : Use DFT calculations to predict chemical shifts and vibrational modes, then compare with empirical data .

Q. What strategies are effective in utilizing this compound as a building block in cross-coupling reactions?

- Methodology :

- Suzuki-Miyaura Coupling : Convert the nitrile to a boronic ester via palladium-catalyzed borylation (e.g., using bis(pinacolato)diboron). Optimize ligand selection (e.g., SPhos) and base (KCO) for compatibility with fluorine substituents .

- Buchwald-Hartwig Amination : Leverage the amino group for C–N bond formation under palladium catalysis, ensuring anhydrous conditions to prevent side reactions .

Q. How does the electronic effect of multiple fluorine substituents influence the reactivity in nucleophilic aromatic substitution (NAS)?

- Methodology :

- Kinetic studies : Monitor reaction rates with varying electrophiles (e.g., methoxide) to assess activating/deactivating effects.

- Computational analysis : Calculate electrostatic potential maps to identify electron-deficient regions. Fluorine’s strong electron-withdrawing effect typically deactivates the ring but directs substitution to meta/para positions relative to existing substituents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.